molecular formula C20H21N3O2 B1224056 1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole

1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole

Cat. No. B1224056
M. Wt: 335.4 g/mol
InChI Key: OONQICAXMKRCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole is a member of imidazoles.

Scientific Research Applications

Chemical Synthesis and Intermediates

  • Imidazole derivatives like 1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole serve as important intermediates in chemical synthesis. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with structural similarities, was synthesized as an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Detection and Analysis Techniques

  • Imidazole derivatives have been used in chemiluminescence (CL) detection systems. For instance, 2-(4-tert-butylphenyl)-4,5-di(2-furyl) imidazole demonstrated strong CL in the presence of H2O2, which was further enhanced by Co2+ ions. This method was successfully applied to determine Co2+ in vitamin B12 (Lu Han et al., 2011).

Material Science and Polymer Chemistry

  • Imidazole derivatives are utilized in the development of electroactive paramagnetic materials. For example, the Suzuki–Miyaura reaction was used to modify phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series, producing materials of interest for their paramagnetic properties (Y. Ten et al., 2018).

Antimicrobial Research

  • Imidazole compounds have been investigated for their potential antibacterial properties. A study on 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives revealed notable in-vitro antibacterial activity against various microorganisms, highlighting the antimicrobial potential of such compounds (Bahram Letafat et al., 2008).

Biochemistry and Peptide Synthesis

  • Imidazole derivatives play a role in peptide synthesis, as shown in studies where the interaction of N-protected amino acid active esters with imidazole was investigated, demonstrating the influence of imidazole on the kinetics of peptide formation (S. Girin & Y. Shvachkin, 2009).

Sensor Technology

  • Research has shown that imidazole-based compounds can function as sensors. For instance, fluorescent imidazole-based chemosensors were developed for the reversible detection of cyanide and mercury ions, demonstrating the versatility of imidazole derivatives in sensor technology (G. Emandi et al., 2018).

properties

Product Name

1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole

InChI

InChI=1S/C20H21N3O2/c1-20(2,3)17-8-4-15(5-9-17)12-22-13-19(21-14-22)16-6-10-18(11-7-16)23(24)25/h4-11,13-14H,12H2,1-3H3

InChI Key

OONQICAXMKRCAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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